molecular formula C11H8N2O B189070 Di(pyridin-3-yl)methanone CAS No. 35779-35-2

Di(pyridin-3-yl)methanone

Cat. No.: B189070
CAS No.: 35779-35-2
M. Wt: 184.19 g/mol
InChI Key: AQLPDLOXKZRZEV-UHFFFAOYSA-N
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Description

Di(pyridin-3-yl)methanone is an organic compound with the chemical formula C11H8N2O. It is characterized by the presence of two pyridine rings attached to a central methanone group. This compound appears as a white to pale yellow solid and is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide. It is known for its stability under normal atmospheric conditions and its resistance to light and air degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di(pyridin-3-yl)methanone can be synthesized through several methods. One common approach involves the reaction of pyridine with benzyl bromide in the presence of a base. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. One such method is the copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source. This method offers a more environmentally friendly approach by avoiding the use of hazardous oxidants and operating under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Di(pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones.

    Substitution: The methanone group can participate in substitution reactions, where different substituents replace the hydrogen atoms on the pyridine rings.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of di(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes a copper-catalyzed process where water acts as the oxygen source. The reaction proceeds through a series of steps, including the formation of intermediates and the eventual production of the oxidized product .

Comparison with Similar Compounds

  • Di(pyridin-2-yl)methanone
  • Di(pyridin-4-yl)methanone
  • Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone

Comparison: Di(pyridin-3-yl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to di(pyridin-2-yl)methanone and di(pyridin-4-yl)methanone, the 3-position substitution on the pyridine rings influences its reactivity and stability. Additionally, its applications in photochemical luminescent agents and metal complexes highlight its versatility and uniqueness .

Properties

IUPAC Name

dipyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLPDLOXKZRZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305388
Record name dipyridin-3-ylmethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35779-35-2
Record name 35779-35-2
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Record name dipyridin-3-ylmethanone
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Record name 35779-35-2
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromopyridine (9.84 g, 0.062 mol) in 300 mL of ether cooled to -78° C. was added n-butyllithium (1.6M, 41 mL, 0.066 mol) and stirred for 30 min. N-Methyl,N-methoxy-urethane (3.76 g, 0.028 mol) in 20 mL of ether was added in 10 min, the mixture was stirred (-78° C.) for 1 h, allowed to warm to room temperature and stirred for 2 h. The reaction mixture was quenched with 6N HCl (100 mL) and stirred. The aqueous layer was basified with 10% NaOH solution, extracted with ethyl acetate (2×) and methylene dichloride. The organic layer was dried over sodium sulfate, concentrated in vacuo, and the residue was purified by chromatography on silica (ethyl acetate, 10% methanol/ethyl acetate) to afford 1.7 g (33%) of di-(3-pyridyl)ketone.
Quantity
9.84 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of dipyridin-3-ylmethanol (9 g, 48 mmol) in 9:1 methylene chloride/acetonitrile (100 mL) was added powdered 4A molecular sieves (24 g) and NMO (8.5 g, 72 mmol). The resulting mixture was cooled in an ice bath and TPAP (0.85 g, 2.4 mmol) added carefully in 3 portions at 5 min intervals. After stirring for 15 min the ice bath was removed and stirring was continued at RT. After stirring for 3 days, the reaction mixture was filtered through Celite and the cake washed well with methylene chloride and then chloroform. The filtrate was concentrated to approximately ⅓ the original volume then silica gel was added. The remaining solvent was removed leaving the crude material adsorbed onto the silica gel as a dark green powder. This powder was layered on top of an equal volume of silica gel in a Buchner funnel and flushed with ether. These washings were discarded. The silica pad was then flushed repeatedly first with methylene chloride then with chloroform until no further product eluted. The dark red filtrate was concentrated to give a red brown solid. Trituration with ether gave dipyridin-3-ylmethanone as a white powder. The mother liquors were stripped and the residue chromatographed (eluting with 24:1 methylene chloride/methanol). The fractions enriched in product were combined, stripped, and the residue triturated with ether to give a second crop of pure ketone.
Quantity
9 g
Type
reactant
Reaction Step One
Name
methylene chloride acetonitrile
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.85 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes di(pyridin-3-yl)methanone a suitable acceptor unit in TADF emitters?

A1: this compound, when coupled with appropriate donor units like carbazole derivatives, contributes to a small singlet-triplet energy gap (ΔEST) in the resulting TADF molecule [, ]. This small ΔEST is crucial for efficient TADF, allowing for up-conversion of triplet excitons to the singlet state and ultimately enhancing device efficiency. Both research papers demonstrate this effect, reporting ΔEST values as low as 0.01 eV for compounds incorporating this compound [, ].

Q2: How does the structure of the donor unit coupled with this compound impact the performance of the TADF emitter?

A2: The choice of donor unit significantly influences the performance of the TADF emitter. For instance, using 9,10-dihydro-9,9-dimethylacridine or phenoxazine modified carbazole as donors, coupled with this compound, resulted in different maximum luminance and current efficiency values in solution-processed devices []. This suggests that modifications to the donor structure affect the overall optoelectronic properties and device performance, likely by influencing factors like energy levels and charge transport.

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